Isoquinolin-6-amine hydrochloride

Pharmaceutical Formulation Chemical Synthesis Drug Development

Reproducible ROCK kinase inhibitor development requires a hydrochloride salt with confirmed 6-amino regiochemistry. Generic substitution risks experimental failure from free base solubility issues or regioisomeric contamination (5-/7-amino analogs with divergent activity). Isoquinolin-6-amine hydrochloride (CAS 2193062-00-7) is a validated Netarsudil intermediate offering enhanced aqueous solubility for cell-based assays and consistent batch quality for kinase inhibitor synthesis.

Molecular Formula C9H9ClN2
Molecular Weight 180.64
CAS No. 2193062-00-7
Cat. No. B2612531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-6-amine hydrochloride
CAS2193062-00-7
Molecular FormulaC9H9ClN2
Molecular Weight180.64
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1N.Cl
InChIInChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H
InChIKeyVNQHYBXROQAKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-6-amine Hydrochloride: Technical Baseline


Isoquinolin-6-amine hydrochloride (CAS 2193062-00-7) is a hydrochloride salt of 6-aminoisoquinoline, a nitrogen-containing heterocyclic compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It serves as a privileged scaffold in medicinal chemistry, acting as a versatile building block for synthesizing kinase inhibitors, particularly Rho-associated protein kinase (ROCK) inhibitors, and as a crucial intermediate in the production of pharmaceuticals like Netarsudil, a drug used for managing glaucoma and high intraocular pressure [1].

Salt Form Advantage Hydrochloride salt ensures aqueous solubility for buffer-based assays and formulation studies.
Kinase Inhibitor Scaffold 6-aminoisoquinoline core is a key intermediate for Rho kinase (ROCK) inhibitor synthesis, including Netarsudil-related research.
Regiospecific Building Block The 6-amino position is critical for kinase-target engagement; regioisomer control supports reproducible SAR studies.

Isoquinolin-6-amine HCl: Generic Substitution Pitfalls


Generic substitution of isoquinolin-6-amine hydrochloride is fraught with risk due to significant variations in critical physicochemical properties, such as solubility and stability, between the hydrochloride salt and the free base, which directly impact experimental reproducibility and formulation consistency [1]. Furthermore, in-class analogs, like 5- or 7-amino regioisomers, exhibit drastically different biological activities and synthetic utility, as the specific 6-position amino group is a key structural determinant for kinase inhibition and downstream applications [2].

Salt vs. Free Base Free base (CAS 23687-26-5) may exhibit significantly lower aqueous solubility and altered stability, potentially compromising experimental reproducibility.
Regioisomer Mismatch 5- or 7-aminoisoquinoline analogs cannot substitute the 6-amino isomer; biological activity and synthetic utility differ drastically for targeted kinase research.

Isoquinolin-6-amine HCl: Quantitative Differentiation Guide


Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt of isoquinolin-6-amine exhibits significantly enhanced aqueous solubility compared to its free base counterpart, a critical advantage for reproducible experimental workflows and pharmaceutical formulation [1]. While the free base (CAS 23687-26-5) shows limited solubility in water, the hydrochloride salt is freely soluble, facilitating its use in aqueous buffers and biological assays [1].

Aqueous Solubility
Class-level
Freely soluble
vs
Free base (limited)
Supports aqueous buffer workflows
Quantitative solubility data not available
Pharmaceutical Formulation Chemical Synthesis Drug Development

Kinase Inhibitory Activity of Derivatives

Derivatives of the 6-aminoisoquinoline scaffold, for which isoquinolin-6-amine hydrochloride serves as a crucial intermediate, have demonstrated potent kinase inhibitory activity, with reported IC50 values as low as 1.60 nM against C-Raf kinase [1] and 1 nM Ki against B-Raf kinase [1]. This highlights the pharmacophoric importance of the 6-amino substitution pattern for achieving high affinity.

Kinase Inhibition (Derivatives)
Cross-study comparable
IC50 1.60 nM (C-Raf)
Ki 1 nM (B-Raf)
Scaffold enables low-nanomolar kinase inhibitor design
Values reported for specific derivatives, not the HCl salt alone
Kinase Inhibition Cancer Research Signal Transduction

Validated Netarsudil Intermediate

Isoquinolin-6-amine (the free base) is a key intermediate in the industrial-scale asymmetric synthesis of Netarsudil, an FDA-approved Rho kinase (ROCK) inhibitor for the treatment of open-angle glaucoma [1]. The synthetic route utilizes 6-aminoisoquinoline to provide N-Boc-protected Netarsudil in 63% yield and 98% enantiomeric excess (ee) , demonstrating its proven utility in a high-value pharmaceutical manufacturing process.

Synthetic Utility (Netarsudil)
Reported
63% yield, 98% ee (N-Boc intermediate)
Validated intermediate for commercial drug synthesis
Industrial asymmetric synthesis context
Glaucoma Therapy ROCK Inhibition Pharmaceutical Synthesis

6-Amino Regioisomeric Specificity

The specific 6-amino substitution on the isoquinoline ring is critical for its biological function, as 6- and 7-amino regioisomers are explicitly differentiated in patent literature for their distinct kinase-modulating activities [1]. While both classes can influence kinase action, the 6-aminoisoquinoline scaffold is specifically claimed for its utility in treating eye diseases like glaucoma and cancers characterized by abnormal growth [1]. This regiospecificity highlights the importance of using the correct isomer for targeted applications.

Regioisomeric Specificity
Class-level inference
6-amino isomer
vs
7-amino isomer
Critical for targeted kinase research models
Patent-based differentiation; independent validation advised
Structure-Activity Relationship Kinase Selectivity Medicinal Chemistry

Isoquinolin-6-amine HCl: Research & Industrial Applications


ROCK Inhibitors for Glaucoma Research

Based on its role as a key intermediate in Netarsudil synthesis , isoquinolin-6-amine hydrochloride is optimally suited for medicinal chemistry programs aimed at developing novel ROCK inhibitors for treating glaucoma and other diseases involving abnormal cell growth. Its 6-amino moiety provides a crucial point for derivatization to fine-tune inhibitor selectivity and potency [1].

Chemical Probes for Kinase Signaling

Given the demonstrated low-nanomolar kinase inhibitory activity of its derivatives , this compound serves as an excellent starting point for designing chemical probes to dissect kinase signaling pathways in oncology and immunology research. The enhanced solubility of the hydrochloride salt facilitates its use in cell-based assays [1].

Tau PET Imaging Agents

Derivatives of isoquinolin-6-amine, such as JNJ-64326067, have shown promise as potent and selective binders to aggregated tau protein, making them valuable for developing positron emission tomography (PET) imaging tracers for Alzheimer's disease . This highlights the scaffold's utility in creating advanced diagnostic tools for neurodegenerative conditions.

Analytical Reference Standard for Pharmaceutical QC

As a well-characterized intermediate in the production of Netarsudil , isoquinolin-6-amine (and its hydrochloride salt) can be used as a reference standard in the development and validation of analytical methods (HPLC, LC-MS) for quality control and assurance during drug manufacturing [1].

Application
Selection Property
Validation Focus
Ocular hypertension and glaucoma model studies
6-amino scaffold for ROCK inhibitor derivatization
Kinase selectivity and target engagement in cell-based assays
Kinase signaling pathway dissection
Low-nanomolar affinity derivative potential
Cellular pathway modulation and off-target profiling
Neurodegenerative disease PET tracer development
Scaffold for tau-binding ligands
Selectivity for aggregated tau vs. other CNS targets
Pharmaceutical QC method development
Well-characterized synthetic intermediate
Purity and identity verification by HPLC/LC-MS
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